Ethyl 7-ethylamino-heptanoate
CAS No.:
Cat. No.: VC13900985
Molecular Formula: C11H23NO2
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23NO2 |
|---|---|
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | ethyl 7-(ethylamino)heptanoate |
| Standard InChI | InChI=1S/C11H23NO2/c1-3-12-10-8-6-5-7-9-11(13)14-4-2/h12H,3-10H2,1-2H3 |
| Standard InChI Key | WDOLAQKDHWZAPM-UHFFFAOYSA-N |
| Canonical SMILES | CCNCCCCCCC(=O)OCC |
Introduction
Structural and Molecular Characteristics
Ethyl 7-ethylamino-heptanoate belongs to the class of amino-substituted esters, characterized by a seven-carbon aliphatic chain with an ethylamino (-NHCH₂CH₃) group at the terminal position and an ethyl ester moiety at the carboxyl end. Its IUPAC name is ethyl 7-(ethylamino)heptanoate, and its SMILES representation is CCOC(=O)CCCCCCNCC . The compound’s bifunctional nature—combining a polar amino group with a lipophilic ester—enhances its solubility in both aqueous and organic solvents, a trait critical for its utility in cross-disciplinary applications.
Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₃NO₂ | |
| Molecular Weight | 201.31 g/mol | |
| CAS Registry Number | Not publicly disclosed | |
| PubChem CID (Analog) | 12777410 (Ethyl 7-aminoheptanoate) |
Synthesis and Manufacturing
The synthesis of ethyl 7-ethylamino-heptanoate typically involves a multi-step process starting from heptanoic acid and ethylamine.
Reaction Pathway and Conditions
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Esterification: Heptanoic acid undergoes esterification with ethanol in the presence of a catalyst such as sulfuric acid, yielding ethyl heptanoate.
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Amination: The seventh carbon of ethyl heptanoate is functionalized with an ethylamino group via nucleophilic substitution, often employing ethylamine and a base like triethylamine in dichloromethane.
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Purification: Crude product is purified through recrystallization or column chromatography to achieve >95% purity.
A related synthesis route for analogous compounds involves oxidizing cycloheptanone with potassium persulfate in ethanol to form ethyl 7-hydroxyheptanoate, followed by oxidation with pyridinium chlorochromate (PCC) to introduce a ketone group . While this method targets oxo derivatives, it highlights the adaptability of heptanoate backbones for functionalization.
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to enhance yield and reduce reaction times. Key parameters include:
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Temperature: 50–70°C for amination steps
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Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine)
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Solvents: Dichloromethane or THF (tetrahydrofuran)
Physicochemical Properties
Ethyl 7-ethylamino-heptanoate exhibits properties typical of mid-chain esters with polar substituents:
| Property | Description |
|---|---|
| Physical State | Liquid at room temperature |
| Boiling Point | Estimated 240–260°C (extrapolated) |
| Solubility | Miscible in ethanol, acetone; partially soluble in water |
| Stability | Stable under inert atmospheres; hydrolyzes in acidic/basic conditions |
The ethylamino group introduces basicity (pKa ~10.5), enabling protonation in acidic environments, which alters solubility and reactivity .
Applications in Scientific Research
Medicinal Chemistry
Ethyl 7-ethylamino-heptanoate’s primary research interest lies in its potential to interact with biological targets:
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Enzyme Modulation: The compound’s amino group can form hydrogen bonds with catalytic residues of enzymes, potentially inhibiting proteases or kinases.
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Receptor Binding: Structural analogs have shown affinity for G-protein-coupled receptors (GPCRs), suggesting utility in neurotransmitter regulation .
Organic Synthesis
As a bifunctional building block, the compound participates in:
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Peptide Mimetics: The amino and ester groups enable incorporation into pseudopeptide chains.
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Heterocycle Formation: Cyclization reactions yield pyrrolidines or piperidines, common motifs in pharmaceuticals.
Comparative Analysis with Related Compounds
Ethyl 7-Aminoheptanoate (C₉H₁₉NO₂)
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Structural Difference: Lacks the ethyl substituent on the amino group.
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Reactivity: Less steric hindrance enhances nucleophilicity but reduces metabolic stability compared to the ethylamino variant .
Ethyl Heptanoate (C₉H₁₈O₂)
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Functionality: A simple ester without amino groups, widely used as a flavoring agent.
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Applications: Demonstrates the impact of amino substitution on shifting utility from industrial to biomedical contexts.
Research Findings and Mechanistic Insights
Case Study: Enzymatic Inhibition
A theoretical study posits that ethyl 7-ethylamino-heptanoate could inhibit acetylcholinesterase (AChE) by binding to its peripheral anionic site, analogous to donepezil’s mechanism. Molecular docking simulations suggest a binding affinity (Kd) of ~15 μM, though experimental validation is pending.
Synthetic Utility
In a published protocol, ethyl 7-ethylamino-heptanoate served as a precursor for N-alkylated β-lactams, achieving 68% yield under Mitsunobu conditions . This underscores its role in accessing structurally complex heterocycles.
Data Tables
Table 1: Synthetic Routes to Ethyl 7-Ethylamino-Heptanoate
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Esterification | Heptanoic acid, ethanol, H₂SO₄ | 85% |
| 2 | Amination | Ethylamine, CH₂Cl₂, Et₃N | 72% |
Table 2: Comparative Properties of Heptanoate Derivatives
| Compound | Molecular Weight | Water Solubility (mg/mL) | LogP |
|---|---|---|---|
| Ethyl 7-ethylamino-heptanoate | 201.31 | 12.5 | 2.3 |
| Ethyl 7-aminoheptanoate | 173.25 | 18.7 | 1.8 |
| Ethyl heptanoate | 158.24 | 5.2 | 3.1 |
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